molecular formula C9H10BrNO B184464 N-(4-bromo-3-methylphenyl)acetamide CAS No. 90914-81-1

N-(4-bromo-3-methylphenyl)acetamide

Cat. No. B184464
CAS RN: 90914-81-1
M. Wt: 228.09 g/mol
InChI Key: BYZHUFNLXFFINU-UHFFFAOYSA-N
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Description

“N-(4-bromo-3-methylphenyl)acetamide” is a chemical compound with the molecular formula C9H10BrNO . It has a molecular weight of 228.09 g/mol . The IUPAC name for this compound is N-(4-bromo-3-methylphenyl)acetamide .


Molecular Structure Analysis

The molecular structure of “N-(4-bromo-3-methylphenyl)acetamide” consists of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an acetamide group . The molecules are linked by N-H⋯O hydrogen bonds forming chains .

Scientific Research Applications

Summary of the Application

“N-(4-Bromophenyl)acetamide” has been studied in the field of crystallography . A new polymorph of the compound has been determined at 173 K in the space group P2 1 /c .

Methods of Application

The compound was dissolved in acetic acid and refluxed for 4 hours. The solution was then cooled and poured into ice-cold water with stirring. The precipitate obtained was filtered, washed with water, and dried .

Results or Outcomes

The study resulted in the discovery of a new polymorph of the compound. In the crystal, molecules are linked by N—H O hydrogen bonds forming chains along [010]. Weak C—H interactions are also present .

Antimicrobial and Antiproliferative Agents

Summary of the Application

Derivatives of “N-(4-bromo-3-methylphenyl)acetamide” have been synthesized and studied for their potential as antimicrobial and antiproliferative agents .

Methods of Application

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram-positive and Gram-negative) and fungal species using the turbidimetric method and anticancer activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) by the Sulforhodamine B (SRB) assay .

Results or Outcomes

The antimicrobial activity results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .

Safety And Hazards

“N-(4-bromo-3-methylphenyl)acetamide” should be handled with care. It may cause skin and eye irritation, and may be harmful if inhaled or swallowed . It is recommended to use personal protective equipment and ensure adequate ventilation while handling this compound .

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-6-5-8(11-7(2)12)3-4-9(6)10/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZHUFNLXFFINU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10879441
Record name 3-METHYL-4-BROMOACETANILIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-methylphenyl)acetamide

CAS RN

90914-81-1
Record name N-(4-Bromo-3-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90914-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-METHYL-4-BROMOACETANILIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-(4-bromo-3-methylphenyl)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

m-Toluidine (1.0 mole, 107 mL) was added dropwise to a solution of acetic anhydride (1.05 mole, 107.2 g, 99 mL) in acetic acid (500 mL) with cooling (maintain temp. ≤25° C.). After stirring 30 min, bromine (159.8 g) was added dropwise, over 60 min with continued cooling. After one half of the bromine was added, HBr (25 mL of 48% HBr) was added in one portion. A second 25 mL portion of HBr was added after 3/4 of the bromine had been added. A final 25 mL portion of HBr was added after the addition of Br2 was completed. The mixture was stirred for 30 min after which the mixture was concentrated in vacuo and was taken up in H2O and EtOAc. The layers were separated and the organic layer was washed with H2O and 10% Na2CO3 solution, dried over MgSO4 and concentrated to afford 216 g (95%) of product as a creamy white solid (m.p. 101°-102° C). 1H-NMR (CDCl3) 8 8.2 (1H, br s, NH), 7.4 (2H, dd, 3.0 Hz, 8.0 Hz), 7.2 (1H, dd, 8.0 Hz, 3.0 Hz), 2.2 (3H, s, Ph-CH3), 2.08 (3H, s, COCH3). 13C(CDCl3) 8 168, 138, 137, 132, 122, 119, 24, 23 ppm.
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107 mL
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95%

Synthesis routes and methods III

Procedure details

To a stirring solution of 4-bromo-3-methylaniline (4.3 g, 23.11 mmol) in acetic acid (2 mL, 23.11 mmol) at room temperature was added acetic anhydride (2.62 mL, 27.7 mmol). The reaction mixture was refluxed for 30 min, cooled to room temperature and then poured into 20 mL of ice water while allowing to stir for 5 min. The aqueous suspension was filtered, and the solid was washed with water, dissolved in CH2Cl2 and then dried over sodium sulfate. The organic layer was filtered and concentrated under reduced pressure to yield Intermediate 1B (4.96 g, 21.73 mmol, 94% yield) as an off-white solid. MS (ES): m/z=229.9 [M+H]+.
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4.3 g
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ice water
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20 mL
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94%

Synthesis routes and methods IV

Procedure details

A stirred solution of 4-bromo-3-methylaniline (3.0 g, 0.016 mole) and triethylamine (4.5 ml, 0.032 mole) in dichloromethane (30 ml) at 0° C. was treated with acetyl chloride (1.2 ml, 0.017 mole) and allowed to warm to room temperature over 1 h. The mixture was washed with water, then 5M HCl acid and dried (Na2SO4), then concentrated in vacuo to afford the title compound as a pale yellow solid (3.07 g, 83%).
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3 g
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83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Sathyanarayana, SK Bajire, B Poojary… - Journal of the Iranian …, 2021 - Springer
In view of discovering novel bioactive molecules, 1-phenyl-1H-2-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-3-(N-aryl-carbamoylmethylthio)-1,2,4-triazoles (8a–n) were designed and …
Number of citations: 3 link.springer.com
ML Liu, WY Li, HL Fang, YX Ye, SY Li… - …, 2022 - Wiley Online Library
Thirty‐eight disulfides containing N‐arylacetamide were designed and synthesized in an effort to develop novel urease inhibitors. Biological evaluation revealed that some of the …
Y Nishimura, T Esaki, Y Isshiki, N Okamoto… - Journal of Medicinal …, 2018 - ACS Publications
During the course of derivatization of HTS hit 4a, we have identified a novel small-molecule hPTHR1 agonist, 1-(3,5-dimethyl-4-(2-((2-((1R,4R)-4-methylcyclohexyl)-4-oxo-1,3,8-…
Number of citations: 8 pubs.acs.org
L Jin, X Zeng, S Li, G Qiu, P Liu - European Journal of Organic …, 2022 - Wiley Online Library
Here described a copper‐catalyzed direct chlorination and bromination of anilides in the presence of N‐fluorobenzenesulfonimide as oxidant. This protocol shows excellent …

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